molecular formula C17H28N2O2 B14692447 N-(3-Diethylaminopropyl)-p-isopropoxybenzamide CAS No. 32515-42-7

N-(3-Diethylaminopropyl)-p-isopropoxybenzamide

Cat. No.: B14692447
CAS No.: 32515-42-7
M. Wt: 292.4 g/mol
InChI Key: WLTNJKJMMGFXJA-UHFFFAOYSA-N
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Description

N-(3-Diethylaminopropyl)-p-isopropoxybenzamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with a diethylaminopropyl group and an isopropoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Diethylaminopropyl)-p-isopropoxybenzamide typically involves the reaction of p-isopropoxybenzoic acid with 3-diethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Diethylaminopropyl)-p-isopropoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or THF.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-Diethylaminopropyl)-p-isopropoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Diethylaminopropyl)-p-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The diethylaminopropyl group can enhance the compound’s binding affinity and specificity, while the isopropoxy group may influence its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its diethylaminopropyl and isopropoxy substituents, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry, where tailored chemical properties are required .

Properties

CAS No.

32515-42-7

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C17H28N2O2/c1-5-19(6-2)13-7-12-18-17(20)15-8-10-16(11-9-15)21-14(3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,20)

InChI Key

WLTNJKJMMGFXJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OC(C)C

Origin of Product

United States

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